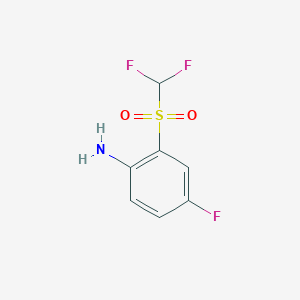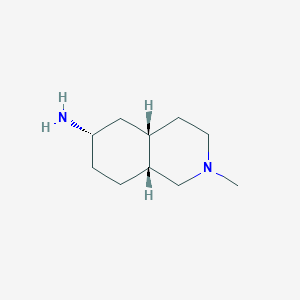
Potassium 2,2'-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate is a complex organic compound with a molecular formula of C10H17K3N2O10 and a molecular weight of 442.54 . This compound is known for its unique structure, which includes a quinoline moiety and multiple carboxylate groups, making it a versatile agent in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Attachment of Carboxylate Groups: The carboxylate groups are introduced through carboxylation reactions using reagents such as carbon dioxide or carboxylic acids.
Final Assembly: The final compound is assembled by linking the quinoline moiety with the carboxylate groups through amide or ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in organic solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, carboxylate salts, and substituted amines, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar carboxylate groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amine groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer carboxylate groups.
Uniqueness
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate is unique due to its quinoline moiety, which imparts additional chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C26H24K3N3O10 |
|---|---|
Peso molecular |
655.8 g/mol |
Nombre IUPAC |
tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C26H27N3O10.3K/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;/q;3*+1/p-3 |
Clave InChI |
ZZTUEQUZPIXJPY-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
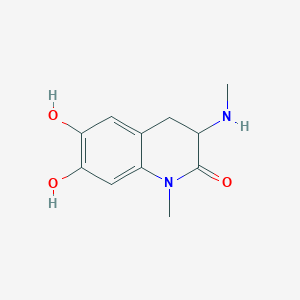
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)

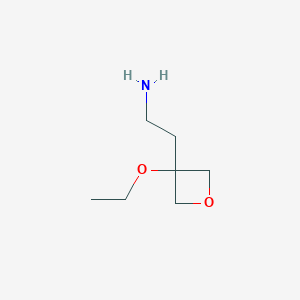
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
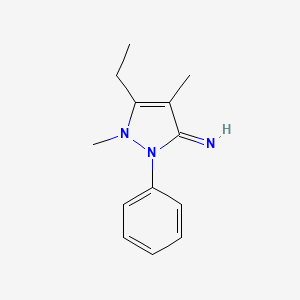
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
